An In-depth Technical Guide to the Chemical Properties of 3-Bromo-7-iodoquinoline
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Strategic Importance of Dihalogenation
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The functionalization of the quinoline core is a key strategy for the development of novel therapeutic agents and advanced materials. 3-Bromo-7-iodoquinoline (CAS No. 1354223-46-3) is a unique and valuable building block for organic synthesis, offering two distinct halogen atoms at the 3- and 7-positions. This dihalogenated pattern provides a platform for selective and sequential functionalization, enabling the synthesis of complex molecular architectures with a high degree of control. This guide provides a comprehensive overview of the chemical properties of 3-Bromo-7-iodoquinoline, including its synthesis, physicochemical characteristics, and reactivity, with a focus on its application in modern synthetic methodologies.
Physicochemical Properties of 3-Bromo-7-iodoquinoline
| Property | Value | Source |
| CAS Number | 1354223-46-3 | [1] |
| Molecular Formula | C₉H₅BrIN | [1] |
| Molecular Weight | 333.95 g/mol | [1] |
| Appearance | (Predicted) Off-white to yellow solid | General knowledge of similar compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | (Predicted) Soluble in common organic solvents like dichloromethane, chloroform, THF, and DMF. Insoluble in water. | General knowledge of similar compounds |
Spectroscopic Data (Expected):
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¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2 and H-4) are generally the most deshielded due to the electronegativity of the nitrogen atom.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the halogens (C-3 and C-7) and the carbons of the pyridine ring will have characteristic chemical shifts.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and iodine (¹²⁷I, 100%), the molecular ion region will exhibit a complex pattern.
Proposed Synthesis of 3-Bromo-7-iodoquinoline
A specific, peer-reviewed synthesis of 3-Bromo-7-iodoquinoline is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of halogenated quinolines. A potential strategy would involve the sequential halogenation of a suitable quinoline precursor.
One possible approach could start from 7-aminoquinoline. The amino group can be converted to an iodo group via a Sandmeyer-type reaction. Subsequent bromination at the 3-position, which is activated towards electrophilic substitution, would yield the desired product.
Caption: Proposed synthetic route to 3-Bromo-7-iodoquinoline.
Proposed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 7-Iodoquinoline from 7-Aminoquinoline
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Dissolve 7-aminoquinoline in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve potassium iodide in water and add it to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-Bromo-7-iodoquinoline from 7-Iodoquinoline
-
Dissolve 7-iodoquinoline in glacial acetic acid.
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Slowly add a solution of bromine in acetic acid to the quinoline solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into an ice-water mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
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Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-Bromo-7-iodoquinoline.
Reactivity and Synthetic Utility
The key to the synthetic utility of 3-Bromo-7-iodoquinoline lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the 7-position while leaving the 3-position available for subsequent transformations.
Order of Reactivity in Palladium-Catalyzed Cross-Coupling: C-I > C-Br > C-Cl
This differential reactivity is the cornerstone of sequential cross-coupling strategies for the synthesis of complex, polysubstituted quinolines.
Caption: Sequential functionalization strategy for 3-Bromo-7-iodoquinoline.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2] In the case of 3-Bromo-7-iodoquinoline, the reaction can be performed selectively at the 7-position under mild conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Generalized Experimental Protocol for Selective Suzuki Coupling at C-7:
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To a reaction vessel, add 3-Bromo-7-iodoquinoline (1.0 equiv), the desired aryl- or vinylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water, dioxane/water).
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction can be selectively performed at the C-7 position of 3-Bromo-7-iodoquinoline.
Generalized Experimental Protocol for Selective Sonogashira Coupling at C-7:
-
To a reaction vessel, add 3-Bromo-7-iodoquinoline (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF) and a suitable base (e.g., triethylamine, diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[5][6] Selective Heck coupling at the C-7 position of 3-Bromo-7-iodoquinoline is anticipated under appropriate conditions.
Generalized Experimental Protocol for Selective Heck Reaction at C-7:
-
In a reaction vessel, combine 3-Bromo-7-iodoquinoline (1.0 equiv), the alkene (1.1-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., triethylamine, K₂CO₃).
-
Purge the vessel with an inert gas.
-
Add a degassed polar aprotic solvent (e.g., DMF, NMP, acetonitrile).
-
Heat the reaction mixture with stirring (typically 80-120 °C) and monitor its progress.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Discovery and Materials Science
The ability to selectively and sequentially functionalize 3-Bromo-7-iodoquinoline makes it a highly valuable scaffold for the synthesis of diverse libraries of quinoline derivatives. These derivatives can be screened for a wide range of biological activities, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted quinoline core.
-
Antiproliferative Agents: Functionalized quinolines have shown promise as anticancer agents.
-
Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antimalarial drugs.
In materials science, the rigid, planar structure of the quinoline ring system, combined with the ability to introduce various functional groups, makes 3-Bromo-7-iodoquinoline a promising building block for the synthesis of:
-
Organic Light-Emitting Diodes (OLEDs): Functionalized quinolines can be used as emissive or charge-transporting materials.
-
Fluorescent Probes and Sensors: The photophysical properties of the quinoline core can be tuned by substitution to create sensors for ions or small molecules.
Conclusion
3-Bromo-7-iodoquinoline is a strategically designed building block that offers synthetic chemists a powerful tool for the regioselective synthesis of polysubstituted quinolines. The differential reactivity of its carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions allows for a high degree of control in the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely published, its chemical properties can be confidently predicted based on the well-established chemistry of related halogenated heterocycles. This guide provides a foundation for researchers, scientists, and drug development professionals to explore the synthetic potential of 3-Bromo-7-iodoquinoline in their respective fields.
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Figure 1. 2D Chemical Structure of 3-Bromo-7-iodoquinoline.
